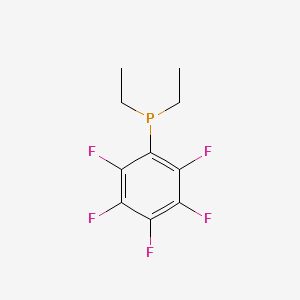
Diethyl(pentafluorophenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(pentafluorophenyl)phosphane is an organophosphorus compound characterized by the presence of a pentafluorophenyl group attached to a phosphane moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl(pentafluorophenyl)phosphane can be synthesized through several methods. One common approach involves the reaction of pentafluorophenyl lithium with diethyl phosphite under controlled conditions. This reaction typically requires an inert atmosphere and low temperatures to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Diethyl(pentafluorophenyl)phosphane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The pentafluorophenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl(pentafluorophenyl)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: The compound is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs that target specific biological pathways.
Industry: This compound is used in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism by which diethyl(pentafluorophenyl)phosphane exerts its effects involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application, but they often include key enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Tris(pentafluorophenyl)phosphine: Another organophosphorus compound with similar applications but different reactivity due to the presence of three pentafluorophenyl groups.
Diethyl phenylphosphonite: Similar in structure but with a phenyl group instead of a pentafluorophenyl group, leading to different chemical properties and reactivity
Uniqueness
Diethyl(pentafluorophenyl)phosphane is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific chemical transformations and stability under various conditions .
Properties
CAS No. |
5489-24-7 |
|---|---|
Molecular Formula |
C10H10F5P |
Molecular Weight |
256.15 g/mol |
IUPAC Name |
diethyl-(2,3,4,5,6-pentafluorophenyl)phosphane |
InChI |
InChI=1S/C10H10F5P/c1-3-16(4-2)10-8(14)6(12)5(11)7(13)9(10)15/h3-4H2,1-2H3 |
InChI Key |
AMBJWYHVZPNLOE-UHFFFAOYSA-N |
Canonical SMILES |
CCP(CC)C1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















